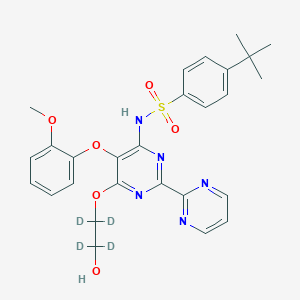

Bosentan-d4

Descripción

Propiedades

IUPAC Name |

4-tert-butyl-N-[5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)pyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32)/i16D2,17D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPICJJJRGTNOD-RZOBCMOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=NC=CC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649157 | |

| Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065472-77-6 | |

| Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of Bosentan-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Bosentan-d4, a deuterated analog of the endothelin receptor antagonist Bosentan. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Chemical and Physical Properties

This compound is a synthetic, deuterated version of Bosentan, where four hydrogen atoms on the hydroxyethoxy side chain have been replaced with deuterium. This isotopic substitution is primarily intended to modify the drug's metabolic profile for pharmacokinetic studies. The fundamental chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | 4-(1,1-Dimethylethyl)-N-[6-(2-hydroxyethoxy-d4)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzenesulfonamide | [1] |

| Synonyms | Actelion-d4, Tracleer-d4 | [1] |

| CAS Number | 1065472-77-6 | [1][2] |

| Molecular Formula | C₂₇H₂₅D₄N₅O₆S | |

| Molecular Weight | 555.64 g/mol | |

| Appearance | White to off-white solid/powder | |

| Solubility | Soluble in methanol, dimethyl sulfoxide (B87167) (DMSO), chloroform, and ethanol. Slightly soluble in water. | |

| Purity | >95% (HPLC) | |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₄) |

Stability and Storage

Proper storage and handling are crucial for maintaining the integrity of this compound.

Storage Conditions: For long-term storage, it is recommended to store this compound at -20°C or under refrigeration (2-8°C). It should be shipped under ambient conditions.

Chemical Stability: While specific forced degradation studies on this compound are not readily available in the public domain, studies on non-deuterated Bosentan provide valuable insights into its potential degradation pathways. Deuteration at the specified positions is not expected to significantly alter the molecule's susceptibility to chemical degradation under hydrolytic, oxidative, or photolytic stress.

A study on an extemporaneously compounded oral suspension of Bosentan (6.25 mg/mL) demonstrated that the suspension retained at least 94% of the initial concentration for 31 days when stored in light-resistant bottles at both refrigerated (4-8°C) and controlled room temperatures (21-26°C). No significant degradation products were observed via HPLC analysis during this period.

Forced degradation studies on Bosentan have shown that it is unstable in acidic, alkaline, and oxidative conditions. Degradation primarily occurs through the hydrolysis of the sulfonamide and ether linkages, as well as dehydration of the primary alcohol group. The drug was found to be stable under neutral aqueous conditions, dry heat, and photolysis.

Experimental Protocols

Stability Indicating HPLC Method for Bosentan

This method can be adapted for the analysis of this compound to assess its stability.

-

Objective: To quantify the concentration of the active pharmaceutical ingredient (API) and detect any degradation products.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system with a UV detector.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 4.5) and organic solvents (e.g., methanol, acetonitrile).

-

Detection: UV detection at a wavelength determined by the absorption maximum of Bosentan.

-

Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Prepare sample solutions from the stability study at various time points.

-

Inject the standard and sample solutions into the HPLC system.

-

The retention time and peak area of the API are used for identification and quantification.

-

Monitor for the appearance of new peaks, which may indicate degradation products.

-

-

Stability Definition: Chemical stability is often defined as the retention of at least 90% of the initial concentration of the intact drug.

In Vitro Metabolic Stability Assessment

This protocol provides a general framework for evaluating the metabolic stability of deuterated compounds like this compound.

-

Objective: To determine the rate of metabolism of this compound in a liver microsome model.

-

Materials:

-

Human liver microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate buffer

-

This compound and its non-deuterated counterpart

-

Acetonitrile (for quenching the reaction)

-

-

Procedure:

-

Incubate this compound with HLMs in the presence of the NADPH regenerating system at 37°C.

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

-

Quench the reaction by adding cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Compare the t½ of this compound with its non-deuterated analog to determine the effect of deuteration on metabolic stability.

-

Mechanism of Action and Signaling Pathway

Bosentan is a dual endothelin receptor antagonist (ERA), meaning it blocks both endothelin-A (ETₐ) and endothelin-B (ETₑ) receptors. Endothelin-1 (ET-1) is a potent vasoconstrictor that plays a key role in the pathophysiology of pulmonary arterial hypertension (PAH). By blocking the binding of ET-1 to its receptors, Bosentan prevents vasoconstriction and smooth muscle cell proliferation, leading to a decrease in pulmonary vascular resistance.

Below is a diagram illustrating the signaling pathway affected by Bosentan.

Caption: Bosentan's dual antagonism of ETₐ and ETₑ receptors.

Experimental Workflow for Stability Analysis

The following diagram outlines a typical workflow for assessing the chemical stability of this compound.

Caption: General workflow for a this compound chemical stability study.

References

Synthesis of Deuterated Bosentan: A Technical Guide for Drug Development Professionals

Introduction: Bosentan, a dual endothelin receptor antagonist, is a crucial therapeutic agent for pulmonary arterial hypertension. The strategic incorporation of deuterium (B1214612) into the Bosentan molecule can offer significant advantages in drug metabolism and pharmacokinetic (DMPK) studies, serving as a valuable internal standard for bioanalytical assays. This technical guide provides an in-depth overview of a feasible synthetic pathway for deuterated Bosentan, specifically focusing on the introduction of deuterium in the ethylene (B1197577) glycol moiety. This document is intended for researchers, scientists, and drug development professionals.

Proposed Synthesis Pathway for Deuterated Bosentan (Bosentan-d4)

The most direct and cost-effective approach to introduce deuterium into the Bosentan molecule is by utilizing a deuterated ethylene glycol precursor. This strategy minimizes the number of synthetic steps involving deuterium, thereby maximizing isotopic purity and reducing overall costs. The proposed pathway involves a two-step process starting from commercially available deuterated ethylene glycol.

Diagram of the Proposed Synthesis Pathway:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide (Bosentan Precursor)

This protocol is adapted from established literature for the synthesis of the non-deuterated precursor.

Materials:

-

4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (B193185)

-

4-(tert-butyl)benzenesulfonamide

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

To a solution of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (105 g) and 4-(tert-butyl)benzenesulfonamide (64.1 g) in DMSO (525 mL), add potassium carbonate (83 g).[1]

-

Heat the reaction mixture to 100-105 °C with stirring and maintain for 3-4 hours.[1]

-

Monitor the reaction progress by HPLC.

-

After completion, cool the solution to 20-25 °C.[1]

-

Collect the precipitated solid by filtration and wash with water (2 x 350 mL).[1]

-

Transfer the solid to a mortar, add water (800 mL) and concentrated hydrochloric acid (50 mL), and stir for 30 minutes.[1]

-

Collect the solid by filtration and wash sequentially with water (2 x 200 mL) and acetone (2 x 175 mL).

-

Dry the solid under reduced pressure at 40±2 °C for 16-24 hours to yield the title compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | ~100% | |

| Purity (HPLC) | High |

Synthesis of Deuterated Bosentan (this compound)

This proposed protocol is an adaptation of methods used for the synthesis of non-deuterated Bosentan, utilizing a deuterated precursor.

Materials:

-

Ethylene-d4-glycol (HOCD₂CD₂OH)

-

Sodium metal (Na) or other suitable base (e.g., potassium tert-butoxide, potassium carbonate)

-

p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide

-

Anhydrous solvent (e.g., Ethylene-d4-glycol itself, or an inert high-boiling solvent)

-

Water

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

Preparation of Deuterated Sodium Ethylene Glycolate: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal in portions to an excess of ethylene-d4-glycol at a controlled temperature. The reaction is exothermic and produces hydrogen gas. Alternatively, a less hazardous base like potassium tert-butoxide or potassium carbonate can be used.

-

Coupling Reaction: To the freshly prepared solution of deuterated sodium ethylene glycolate, add p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide.

-

Heat the reaction mixture to approximately 110°C and maintain for several hours (e.g., 24 hours), monitoring the reaction progress by a suitable chromatographic technique (TLC or LC-MS).

-

Work-up and Purification: After the reaction is complete, cool the mixture and quench with water.

-

Acidify the mixture with hydrochloric acid to precipitate the crude deuterated Bosentan.

-

Collect the solid by filtration and wash with water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Anticipated Quantitative Data (based on non-deuterated synthesis):

| Parameter | Anticipated Value | Reference (for non-deuterated) |

| Yield | 76-92% | |

| Purity (HPLC) | >98% |

Mechanism of Action of Bosentan: Endothelin Receptor Antagonism

Bosentan exerts its therapeutic effect by acting as a competitive antagonist at both endothelin-A (ET-A) and endothelin-B (ET-B) receptors. Endothelin-1 (ET-1), a potent vasoconstrictor, plays a key role in the pathophysiology of pulmonary arterial hypertension.

Signaling Pathway of Endothelin-1 and Inhibition by Bosentan:

Caption: Bosentan blocks ET-A and ET-B receptors.

By binding to ET-A and ET-B receptors on vascular smooth muscle cells, ET-1 triggers a signaling cascade through Gq/11 proteins, leading to increased intracellular calcium and subsequent vasoconstriction and proliferation. Bosentan competitively inhibits this binding, leading to vasodilation and a reduction in pulmonary vascular resistance. ET-B receptors on endothelial cells are involved in the clearance of ET-1 and the release of vasodilators like nitric oxide (NO) and prostacyclin (PGI₂). While Bosentan also blocks these receptors, its predominant effect is the antagonism of the vasoconstrictive ET-A receptors.

Conclusion

The synthesis of deuterated Bosentan, specifically this compound, is a viable and valuable endeavor for advancing DMPK studies. The proposed synthetic pathway, leveraging commercially available deuterated ethylene glycol, offers an efficient route to this important analytical standard. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers in the development and application of deuterated Bosentan in their drug discovery and development programs. Careful adaptation and optimization of the reaction conditions will be necessary to achieve high yields and purity on a laboratory scale.

References

Bosentan: A Comprehensive Technical Guide on its Role as a Dual Endothelin Receptor Antagonist

Introduction

Bosentan (B193191) is an orally active, competitive dual endothelin (ET) receptor antagonist utilized primarily in the treatment of pulmonary arterial hypertension (PAH).[1][2][3] The pathophysiology of PAH is significantly influenced by the potent vasoconstrictor peptide, endothelin-1 (B181129) (ET-1), which is found in elevated concentrations in the plasma and lung tissue of PAH patients.[2] ET-1 mediates deleterious effects such as vasoconstriction, fibrosis, vascular hypertrophy, and smooth muscle cell proliferation.[1] Bosentan mitigates these effects by blocking the binding of ET-1 to both of its receptor subtypes, ETA and ETB, leading to vasodilation, reduced pulmonary vascular resistance, and improved clinical outcomes for patients.

Mechanism of Action

Endothelin-1 exerts its physiological effects through two distinct G-protein coupled receptor subtypes, ETA and ETB.

-

ETA Receptors: Primarily located on vascular smooth muscle cells. When activated by ET-1, these receptors mediate potent vasoconstriction and stimulate the proliferation of smooth muscle cells, contributing to vascular remodeling.

-

ETB Receptors: Found on both vascular endothelial cells and smooth muscle cells. On endothelial cells, ETB receptor activation leads to the release of vasodilators like nitric oxide (NO) and prostacyclin, and importantly, mediates the clearance of circulating ET-1. ETB receptors on smooth muscle cells, similar to ETA receptors, contribute to vasoconstriction.

Bosentan is a non-peptide antagonist that competitively blocks both ETA and ETB receptors, with a slightly higher affinity for the ETA subtype. By inhibiting these receptors, bosentan prevents the downstream signaling cascades initiated by ET-1. The primary therapeutic effect is the blockade of ETA receptors, which leads to a significant reduction in vasoconstriction and inhibits the proliferative processes that contribute to vascular remodeling in PAH.

While the blockade of endothelial ETB receptors can decrease ET-1 clearance and potentially reduce the release of vasodilators, the dominant effect of bosentan's dual antagonism is a net vasodilation and reduction in pulmonary arterial pressure, largely driven by the potent inhibition of the ETA receptor-mediated pathways.

Signaling Pathways

The binding of ET-1 to its receptors initiates a cascade of intracellular events. The diagrams below illustrate the normal ET-1 signaling pathway and the mechanism by which bosentan interferes with it.

Caption: Endothelin-1 (ET-1) Signaling Pathway.

Caption: Bosentan's Dual Endothelin Receptor Antagonism.

Quantitative Data

Pharmacological Profile

Bosentan's affinity for both endothelin receptor subtypes has been characterized in competitive binding studies.

Table 1: Bosentan Receptor Binding Affinity

| Receptor Subtype | Binding Affinity (Kd) | Reference |

|---|---|---|

| ETA | 12.5 nM |

| ETB | 1.1 µM (1100 nM) | |

Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates higher affinity.

Pharmacokinetic Properties

The pharmacokinetic profile of bosentan has been established in healthy subjects and patients with PAH.

Table 2: Key Pharmacokinetic Parameters of Bosentan

| Parameter | Value | Reference |

|---|---|---|

| Absolute Bioavailability | ~50% | |

| Time to Peak Plasma Conc. | ~3 hours | |

| Protein Binding | ~98% (mainly to albumin) | |

| Terminal Half-life | ~5.4 hours | |

| Metabolism | Hepatic, via CYP2C9 and CYP3A4 | |

| Active Metabolite | Ro 48-5033 (contributes 10-20% of activity) |

| Elimination | Biliary excretion following metabolism | |

Clinical Efficacy in Pulmonary Arterial Hypertension

Multiple randomized controlled trials have demonstrated the efficacy of bosentan in treating PAH. A meta-analysis of seven trials provided pooled estimates of its effects compared to placebo.

Table 3: Summary of Bosentan Clinical Efficacy Data (Meta-analysis vs. Placebo)

| Efficacy Endpoint | Treatment Effect | Confidence Interval (95% CI) | p-value | Reference |

|---|---|---|---|---|

| 6-Minute Walk Distance (6MWD) | +46.19 meters | 21.20 to 71.19 | p = 2.9 × 10⁻⁵ | |

| Mean Pulmonary Arterial Pressure (mPAP) | -6.026 mmHg | -8.785 to -3.268 | p = 1.8 × 10⁻⁶ |

| Clinical Worsening | Odds Ratio: 0.252 | 0.140 to 0.454 | p = 4.6 × 10⁻⁷ | |

The EARLY study, focusing on patients with mildly symptomatic (WHO Functional Class II) PAH, showed that bosentan significantly reduced the increase in pulmonary vascular resistance compared to placebo.

Experimental Protocols

Key Experiment: Endothelin Receptor Binding Assay

This protocol outlines a standard competitive radioligand binding assay to determine the affinity of a test compound like bosentan for ETA or ETB receptors.

Objective: To determine the dissociation constant (Kd) or inhibitory constant (Ki) of bosentan for endothelin receptors.

Materials:

-

Cell Source: A cell line expressing a high density of endothelin receptors (e.g., A10 rat smooth muscle cells) or membranes from tissues known to express the receptors (e.g., human pulmonary artery).

-

Radioligand: A high-affinity radiolabeled endothelin, typically [¹²⁵I]-ET-1.

-

Test Compound: Bosentan, dissolved and serially diluted.

-

Assay Buffer: Appropriate physiological buffer (e.g., Tris-HCl with BSA and protease inhibitors).

-

Filtration System: A 96-well microtiter filtration plate with glass fiber or PVDF membranes and a cell harvester or vacuum manifold to separate bound from free radioligand.

-

Scintillation Counter: To quantify radioactivity.

Methodology:

-

Membrane/Cell Preparation: Homogenize tissues or culture and harvest cells to prepare a membrane suspension containing the endothelin receptors.

-

Assay Setup: In a 96-well plate, add a constant concentration of the radioligand ([¹²⁵I]-ET-1) and a constant amount of the receptor preparation to each well.

-

Competitive Binding: Add varying concentrations of unlabeled bosentan to the wells. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ET-1).

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each well through the filter plate using a vacuum. This traps the receptor-bound radioligand on the filter while the unbound ligand passes through.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma or beta counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the bosentan concentration. Use non-linear regression analysis to fit the data to a one-site competition model and calculate the IC₅₀ (the concentration of bosentan that inhibits 50% of specific radioligand binding). The Ki can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Safety and Drug Interactions

The primary safety concern with bosentan is potential hepatotoxicity, manifesting as elevated liver aminotransferases. Regular monthly monitoring of liver function is recommended. Other common side effects include headache, flushing, leg edema, and anemia.

Bosentan is a substrate and an inducer of cytochrome P450 enzymes CYP2C9 and CYP3A4. This leads to significant drug-drug interactions. For instance, co-administration with CYP3A4 inhibitors like ketoconazole (B1673606) can double bosentan exposure. Conversely, bosentan can decrease the plasma concentrations of drugs metabolized by these enzymes, such as simvastatin (B1681759) and warfarin. Concomitant use with cyclosporine A and glibenclamide is contraindicated or not recommended due to increased risks of adverse effects.

References

The Pharmacokinetics and Metabolism of Bosentan in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Bosentan (B193191), a dual endothelin receptor antagonist. The information presented herein is curated from a range of scientific literature and regulatory documents to support researchers and professionals in the field of drug development.

Introduction to Bosentan

Bosentan is a competitive antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors. By blocking the binding of the potent vasoconstrictor endothelin-1 (B181129) (ET-1), Bosentan elicits vasodilation and is utilized in the treatment of pulmonary arterial hypertension (PAH). Understanding its pharmacokinetic and metabolic profile in preclinical species is crucial for the design and interpretation of non-clinical safety and efficacy studies, as well as for predicting its behavior in humans.

Pharmacokinetic Profile in Preclinical Species

Bosentan exhibits significant interspecies differences in its pharmacokinetic properties. A summary of key pharmacokinetic parameters following oral and intravenous administration in various preclinical models is presented below.

Table 1: Oral Pharmacokinetic Parameters of Bosentan in Preclinical Models

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | t1/2 (h) | Reference |

| Rat | 100 | ~1500 | ~4 | - | - | ~6 | [1] |

| Dog | - | - | - | - | - | - | - |

| Rabbit | - | - | - | - | - | - | - |

| Mouse | - | - | - | - | - | - | - |

Data for Dog, Rabbit, and Mouse were not sufficiently available in the public domain to populate a comprehensive table.

Table 2: Intravenous Pharmacokinetic Parameters of Bosentan in Preclinical Models

| Species | Dose (mg/kg) | Vd (L/kg) | CL (mL/min/kg) | t1/2 (h) | Reference |

| Rat | - | - | - | - | - |

| Dog | - | - | 1.5 | - | [2] |

| Rabbit | - | - | 70 | - | [2] |

| Mouse | - | - | - | - | - |

Vd: Volume of Distribution; CL: Clearance; t1/2: Half-life. Data for Rat and Mouse were not sufficiently available in the public domain to populate a comprehensive table. A study in healthy human volunteers showed a Vd of approximately 0.2 L/kg and a clearance of around 6 L/hr following intravenous administration[3].

Metabolism of Bosentan

Bosentan is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4. The main metabolic pathways are hydroxylation and O-demethylation.

Metabolic Pathways

The metabolism of Bosentan results in the formation of three main metabolites:

-

Ro 48-5033: The primary, pharmacologically active metabolite, formed by hydroxylation of the tert-butyl group of Bosentan. It may contribute approximately 10-20% of the total activity of the parent compound.[4]

-

Ro 47-8634: An inactive metabolite resulting from O-demethylation of the methoxy-phenoxy group.

-

Ro 64-1056: A minor, inactive metabolite that undergoes both hydroxylation and O-demethylation.

A novel metabolic pathway has also been identified, involving the further metabolism of Ro 47-8634 to a metabolite designated as M4.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Pharmacokinetic and clinical profile of a novel formulation of bosentan in children with pulmonary arterial hypertension: the FUTURE-1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of the endothelin-receptor antagonist bosentan in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single- and multiple-dose pharmacokinetics of bosentan and its interaction with ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Applications of Bosentan

Introduction

Bosentan is an orally active, competitive dual endothelin receptor antagonist (ERA) utilized primarily for the management of pulmonary arterial hypertension (PAH).[1][2][3][4][5] As the first approved agent in its class, Bosentan marked a significant advancement in the treatment of PAH by targeting a key pathophysiological pathway. Patients with PAH exhibit elevated plasma and lung tissue levels of endothelin-1 (B181129) (ET-1), a potent endogenous vasoconstrictor and smooth muscle cell mitogen. By blocking the action of ET-1, Bosentan addresses the vasoconstriction, vascular remodeling, and fibrosis that characterize the disease. Its therapeutic applications have been established through numerous clinical trials, primarily for improving exercise capacity and delaying clinical worsening in PAH patients. Additionally, it is used to reduce the number of new digital ulcers in patients with systemic sclerosis. This guide provides a detailed overview of Bosentan's mechanism of action, pharmacokinetics, clinical efficacy, and the experimental protocols that have substantiated its use.

Mechanism of Action

Bosentan exerts its therapeutic effect by competitively inhibiting the binding of endothelin-1 to both endothelin-A (ET-A) and endothelin-B (ET-B) receptors on vascular endothelium and smooth muscle cells.

-

ET-A Receptor Blockade : ET-A receptors are predominantly located on vascular smooth muscle cells. Their activation by ET-1 mediates potent vasoconstriction and stimulates the proliferation of smooth muscle cells, fibrosis, and hypertrophy. Bosentan's antagonism of ET-A receptors leads to a reduction in these effects, resulting in vasodilation and a decrease in pulmonary vascular resistance.

-

ET-B Receptor Blockade : The role of ET-B receptors is more complex. They are found on both smooth muscle cells, where they can mediate vasoconstriction, and on endothelial cells, where their activation promotes the clearance of ET-1 and the release of vasodilators such as nitric oxide and prostacyclin. While blocking the vasodilatory effects of endothelial ET-B receptors might seem counterintuitive, the predominant therapeutic effect of Bosentan is driven by its potent inhibition of the ET-A receptor-mediated vasoconstriction and proliferative signaling.

The net effect of this dual receptor blockade is a significant decrease in pulmonary arterial pressure and vascular resistance, which alleviates the strain on the right ventricle and improves cardiac output.

Pharmacokinetics and Metabolism

Bosentan's pharmacokinetic profile requires twice-daily dosing to maintain therapeutic concentrations. It is primarily metabolized by the liver, a fact that underlies its most significant adverse effect, hepatotoxicity.

Table 1: Key Pharmacokinetic Parameters of Bosentan

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | ~50% in healthy subjects | |

| Time to Peak Plasma Conc. | 3-5 hours | |

| Plasma Protein Binding | >98% (mainly to albumin) | |

| Metabolism | Hepatic, via CYP2C9 and CYP3A4 | |

| Active Metabolite | Ro 48-5033 (contributes ~20% of effect) | |

| Elimination Half-life | ~5.4 hours in healthy adults |

| Excretion | Primarily biliary excretion of metabolites | |

Bosentan is a substrate of CYP2C9 and CYP3A4 and also induces these enzymes, which can lead to numerous drug-drug interactions. Co-administration with inhibitors of these enzymes, like ketoconazole, can increase Bosentan exposure, while inducers can decrease its concentration. Notably, its use is contraindicated with cyclosporine A, which significantly increases Bosentan plasma levels, and with glyburide, due to an increased risk of elevated liver aminotransferases.

Therapeutic Applications

Pulmonary Arterial Hypertension (PAH)

Bosentan is indicated for the treatment of PAH (WHO Group 1) in adult and pediatric patients aged 3 years and older to improve exercise ability and decrease the rate of clinical worsening. Studies have predominantly included patients with WHO Functional Class II-IV symptoms.

Clinical Efficacy Data

The efficacy of Bosentan in PAH has been demonstrated in several key randomized controlled trials (RCTs). A meta-analysis of these trials confirmed significant improvements across multiple efficacy endpoints compared to placebo.

Table 2: Summary of Efficacy Data from Placebo-Controlled Trials in PAH

| Endpoint | Bosentan Treatment Effect | p-value | Reference |

|---|---|---|---|

| 6-Minute Walk Distance (6MWD) | +46.19 meters (Weighted Mean Difference) | <0.0001 | |

| Clinical Worsening | 75% reduction (Odds Ratio: 0.252) | <0.0001 | |

| Mean Pulmonary Arterial Pressure (mPAP) | -6.03 mmHg (Weighted Mean Difference) | <0.0001 | |

| WHO Functional Class Amelioration | 65% improvement (Odds Ratio: 1.650) | 0.031 |

| Pulmonary Vascular Resistance (PVR) (EARLY Study) | -22.6% vs. Placebo | <0.0001 | |

Experimental Protocol: The BREATHE-1 Trial

The Bosentan Randomized Trial of Endothelin Antagonist Therapy for Pulmonary Hypertension (BREATHE-1) was a pivotal study that established the efficacy of Bosentan.

-

Study Design : A multi-center, double-blind, placebo-controlled, parallel-group study.

-

Patient Population : 213 patients with PAH (primary or associated with connective tissue disease) of WHO Functional Class III or IV.

-

Intervention : Patients were randomized to receive placebo or Bosentan 62.5 mg twice daily for 4 weeks, followed by a target dose of either 125 mg or 250 mg twice daily for at least 12 weeks.

-

Primary Endpoint : Change from baseline in 6-minute walk distance (6MWD) at week 16.

-

Secondary Endpoints : Time to clinical worsening, change in Borg dyspnea index, and change in WHO Functional Class.

-

Key Results : The study met its primary endpoint, showing a mean placebo-corrected increase in 6MWD of 44 meters for the combined Bosentan groups. Bosentan also significantly delayed the time to clinical worsening and improved the dyspnea score and functional class.

Digital Ulcers in Systemic Sclerosis (SSc)

Bosentan is also used to reduce the number of new digital ulcers in patients with systemic sclerosis. Digital ulcers are painful, ischemic lesions that cause significant morbidity in this patient population.

Clinical Efficacy Data

The RAPIDS-2 trial was a key study demonstrating Bosentan's efficacy in this indication.

Table 3: Efficacy Data from the RAPIDS-2 Trial for Digital Ulcers

| Endpoint (at 24 weeks) | Placebo Group | Bosentan Group | Treatment Effect | p-value | Reference |

|---|---|---|---|---|---|

| Mean Number of New Digital Ulcers | 2.7 ± 0.3 | 1.9 ± 0.2 | 30% reduction | 0.04 |

| Time to Healing of Cardinal Ulcer | No significant difference | No significant difference | N/A | 0.63 | |

The results indicate that while Bosentan does not accelerate the healing of existing ulcers, it is effective in preventing the formation of new ones.

Experimental Protocol: The RAPIDS-2 Trial

-

Study Design : A randomized, double-blind, placebo-controlled trial conducted at 41 centers.

-

Patient Population : 188 patients with systemic sclerosis who had at least one active digital ulcer.

-

Intervention : Patients were randomized to receive Bosentan (62.5 mg twice daily for 4 weeks, then 125 mg twice daily for 20 weeks) or a matching placebo.

-

Primary Endpoint : The number of new digital ulcers from baseline to week 24.

-

Key Results : The study demonstrated a statistically significant 30% reduction in the mean number of new digital ulcers in the Bosentan group compared to placebo. The effect was more pronounced in patients with a higher number of digital ulcers at baseline.

Safety and Tolerability

The use of Bosentan requires careful patient monitoring due to a significant risk of adverse events, particularly hepatotoxicity.

Table 4: Common and Serious Adverse Events Associated with Bosentan

| Adverse Event Category | Specific Events | Frequency/Risk | Reference |

|---|---|---|---|

| Very Common (>10%) | Headache, Elevated Liver Transaminases, Edema | >10% of patients | |

| Common (1-10%) | Anemia, Hypersensitivity reactions, Flushing, Hypotension, Nasal congestion, Diarrhea | 1-10% of patients | |

| Serious (Boxed Warning) | Hepatotoxicity (Elevated Aminotransferases) | Requires monthly liver function monitoring. Incidence of elevated LFTs is higher than placebo. | |

| Serious (Boxed Warning) | Teratogenicity (Embryo-fetal toxicity) | Contraindicated in pregnancy. Requires a negative pregnancy test prior to and monthly during treatment. |

| Other Significant Events | Fluid Retention/Edema, Decreased Hemoglobin, Decreased Sperm Count | Can lead to edema, anemia. | |

Due to the risks of hepatotoxicity and teratogenicity, Bosentan is available in the U.S. only through a restricted distribution program (Risk Evaluation and Mitigation Strategy - REMS).

Bosentan remains a cornerstone therapy for pulmonary arterial hypertension and a valuable option for preventing digital ulcers in systemic sclerosis. Its mechanism as a dual endothelin receptor antagonist directly targets the underlying pathophysiology of elevated endothelin-1 levels. The extensive body of evidence from well-designed clinical trials has clearly defined its efficacy in improving exercise capacity, hemodynamics, and clinical outcomes in PAH, and in reducing the incidence of new digital ulcers. However, its use is tempered by a significant safety profile, necessitating rigorous monitoring for liver toxicity and strict precautions to prevent pregnancy. For researchers and drug development professionals, Bosentan serves as a foundational molecule in the ERA class, with ongoing research focusing on combination therapies and the development of next-generation antagonists with improved safety profiles.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Bosentan-d4 Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Bosentan-d4 powder. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for characterization, and includes visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is the deuterated form of Bosentan, a dual endothelin receptor antagonist. It is primarily utilized as an internal standard in pharmacokinetic studies and for the quantitative analysis of Bosentan in biological matrices by mass spectrometry.[1] The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, allowing for accurate differentiation from the non-labeled drug without significantly altering its chemical properties. Understanding the physical and chemical characteristics of this compound is crucial for its proper handling, storage, and application in a laboratory setting.

Physical and Chemical Properties

This compound is a white to off-white powder.[2] Its fundamental properties are summarized in the tables below.

Chemical Identity

| Property | Value | Reference(s) |

| Chemical Name | 4-(1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy-1,1,2,2-d4)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-benzenesulfonamide | [3][4] |

| CAS Number | 1065472-77-6 | [3] |

| Chemical Formula | C₂₇H₂₅D₄N₅O₆S | |

| Molecular Weight | 555.64 g/mol | |

| Isotopic Purity | ≥98% |

Physicochemical Characteristics

| Property | Value | Notes and Reference(s) |

| Appearance | White to off-white powder | |

| Melting Point | ~111.0-117.0 °C | This is the melting point for Bosentan monohydrate; a specific melting point for this compound is not readily available but is expected to be very similar. |

| Solubility | Soluble in Methanol, Ethanol, Chloroform, and Dimethyl Sulfoxide (DMSO). Slightly soluble in water. | The solubility of the non-deuterated form in aqueous solutions is pH-dependent: 0.1 mg/100 mL at pH 1.1 and 4.0; 0.2 mg/100 mL at pH 5.0; and 43 mg/100 mL at pH 7.5. |

| Stability | Store at 2-8°C for long-term storage. Shipped at ambient temperature. | While deuterated compounds are generally stable, they are susceptible to degradation from temperature, light, and humidity, similar to their non-deuterated counterparts. It is recommended to store the powder in a dry place, protected from light. |

Mechanism of Action: Endothelin Receptor Antagonism

Bosentan functions as a competitive antagonist of endothelin-1 (B181129) (ET-1) at both the endothelin-A (ET-A) and endothelin-B (ET-B) receptors. ET-1 is a potent vasoconstrictor, and its binding to ET-A receptors on vascular smooth muscle cells leads to narrowing of the blood vessels. The role of ET-B receptors is more complex, with their activation on smooth muscle cells also causing vasoconstriction, while activation on endothelial cells can lead to vasodilation through the release of nitric oxide and prostacyclin. By blocking both receptor types, Bosentan leads to an overall decrease in pulmonary vascular resistance.

References

Bosentan-d4 CAS number and molecular formula

This technical guide provides a comprehensive overview of Bosentan-d4, a deuterated analog of the dual endothelin receptor antagonist Bosentan. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and analytical applications.

Core Compound Information

This compound is a stable, isotopically labeled form of Bosentan, primarily utilized as an internal standard in analytical and pharmacokinetic research. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, enabling precise quantification of Bosentan in biological matrices by mass spectrometry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1065472-77-6 | [1][2][3] |

| Molecular Formula | C₂₇H₂₅D₄N₅O₆S | [1][4] |

| Molecular Weight | 555.64 g/mol | |

| Synonyms | Actelion-d4; Ro 47-0203-d4; Tracleer-d4 | |

| Appearance | Pale yellow solid | |

| Solubility | Soluble in Methanol, Chloroform, Ethanol | |

| Storage | 2-8 °C |

Mechanism of Action of Bosentan

Bosentan is a competitive antagonist of endothelin-1 (B181129) (ET-1) at both the endothelin-A (ET-A) and endothelin-B (ET-B) receptors, with a slightly higher affinity for the ET-A receptor. In pathological conditions such as pulmonary arterial hypertension (PAH), elevated levels of ET-1 mediate vasoconstriction and proliferative signaling.

By blocking ET-A receptors on vascular smooth muscle cells, Bosentan inhibits vasoconstriction and cellular proliferation. The blockade of ET-B receptors has a more complex role; while it can prevent some ET-1-mediated vasoconstriction, it also interferes with the clearance of ET-1 and the production of vasodilators like nitric oxide and prostacyclin. The net effect of this dual antagonism is a reduction in pulmonary vascular resistance and blood pressure.

Pharmacokinetic Profile of Bosentan

Bosentan is orally administered and undergoes hepatic metabolism, primarily by cytochrome P450 enzymes CYP2C9 and CYP3A4. It has a terminal elimination half-life of approximately 5 hours in healthy adults.

Table 2: Pharmacokinetic Parameters of Bosentan in Adults

| Parameter | Value | Reference |

| Bioavailability | ~50% | |

| Time to Peak Plasma Concentration (Tmax) | 3-5 hours | |

| Protein Binding | >98% (mainly to albumin) | |

| Elimination Half-life (t½) | ~5.4 hours | |

| Metabolism | Hepatic (CYP2C9, CYP3A4) | |

| Elimination | Biliary excretion |

Clinical Efficacy of Bosentan in PAH

Clinical trials have demonstrated the efficacy of Bosentan in improving exercise capacity and hemodynamic parameters in patients with pulmonary arterial hypertension.

Table 3: Summary of Bosentan Efficacy in PAH (Meta-analysis Data)

| Outcome Measure | Result (Bosentan vs. Placebo) | p-value | Reference |

| 6-Minute Walk Distance (6MWD) | Significant increase (WMD: 46.19m) | 2.9 × 10⁻⁵ | |

| Mean Pulmonary Arterial Pressure (mPAP) | Significant reduction (WMD: -6.026 mmHg) | 1.8 × 10⁻⁶ | |

| Clinical Worsening | Significantly lower (OR: 0.252) | 4.6 × 10⁻⁷ | |

| WHO Functional Class Amelioration | Higher (OR: 1.650) | 0.031 | |

| WMD: Weighted Mean Difference; OR: Odds Ratio |

Experimental Protocols

This compound is crucial for the accurate quantification of Bosentan in biological samples. Below is a generalized experimental protocol for its use as an internal standard in a plasma bioequivalence study using RP-HPLC.

Protocol: Quantification of Bosentan in Human Plasma using RP-HPLC with this compound Internal Standard

-

Preparation of Stock Solutions:

-

Prepare a stock solution of Bosentan (1 mg/mL) in a suitable organic solvent (e.g., methanol).

-

Prepare a stock solution of this compound (1 mg/mL) in the same solvent.

-

-

Preparation of Calibration Standards and Quality Control (QC) Samples:

-

Serially dilute the Bosentan stock solution with blank plasma to prepare calibration standards at various concentrations (e.g., 150–2400 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 0.5 mL of plasma sample (calibration standard, QC, or unknown), add a fixed amount of this compound internal standard solution.

-

Add a protein precipitating agent (e.g., acetonitrile).

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions (Example):

-

System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer pH 5) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 45:55 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 270 nm or mass spectrometry.

-

Injection Volume: A defined volume of the reconstituted sample.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Bosentan to this compound against the nominal concentration of the calibration standards.

-

Determine the concentration of Bosentan in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

Solubility Profile of Bosentan-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Bosentan-d4, a deuterated analog of the endothelin receptor antagonist Bosentan, in various organic solvents. Understanding the solubility of active pharmaceutical ingredients (APIs) like this compound is a critical parameter in drug development, influencing formulation design, bioavailability, and purification strategies. This document compiles available quantitative data, details experimental protocols for solubility determination, and provides visual representations of key experimental and logical workflows.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, the solubility of its non-deuterated counterpart, Bosentan, can serve as a strong proxy due to the minimal impact of deuterium (B1214612) substitution on this physicochemical property. The following table summarizes the available quantitative and qualitative solubility data for Bosentan and this compound.

| Organic Solvent | Compound | Solubility | Data Type |

| Dimethylformamide (DMF) | Bosentan | ~20 mg/mL[1][2] | Quantitative |

| Dimethyl Sulfoxide (DMSO) | Bosentan | ~12 mg/mL[1][2] | Quantitative |

| Ethanol | Bosentan | ~11 mg/mL[1] | Quantitative |

| Acetone | Bosentan | Freely Soluble | Qualitative |

| Dichloromethane | Bosentan | Freely Soluble | Qualitative |

| Acetonitrile | Bosentan | Freely Soluble | Qualitative |

| Chloroform | Bosentan | Freely Soluble | Qualitative |

| Ethyl Acetate | Bosentan | Soluble | Qualitative |

| Methanol | Bosentan | Slightly Soluble | Qualitative |

| Isopropanol | Bosentan | Slightly Soluble | Qualitative |

| Methanol | This compound | Soluble | Qualitative |

| Dimethyl Sulfoxide (DMSO) | This compound | Soluble | Qualitative |

| Chloroform | This compound | Soluble | Qualitative |

| Ethanol | This compound | Soluble | Qualitative |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.

-

To separate the dissolved solute from the undissolved solid, either centrifuge the samples at a high speed or filter an aliquot of the supernatant through a syringe filter. This step must be performed carefully to avoid disturbing the solid phase.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

-

Analyze the filtered supernatant (the saturated solution) and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample. The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

Logical Relationship of Factors Influencing Solubility

The solubility of a compound like this compound is governed by a complex interplay of factors related to both the solute and the solvent. The diagram below outlines these logical relationships.

Caption: Factors influencing the solubility of this compound.

References

A Technical Guide to the Isotopic Purity and Labeling Efficiency of Bosentan-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and labeling efficiency of Bosentan-d4, a deuterated analog of the dual endothelin receptor antagonist, Bosentan. This document is intended to serve as a comprehensive resource for researchers utilizing this compound as an internal standard in pharmacokinetic studies, metabolic research, and other quantitative analytical applications.

Introduction to this compound

Bosentan is a competitive antagonist of endothelin-1 (B181129) at both the endothelin-A (ET-A) and endothelin-B (ET-B) receptors. By blocking these receptors, Bosentan leads to vasodilation and is primarily used in the treatment of pulmonary arterial hypertension.[1] this compound is a stable isotope-labeled version of Bosentan, where four hydrogen atoms on the hydroxyethoxy side chain have been replaced with deuterium.[2] This modification results in a molecule that is chemically identical to Bosentan but has a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of Bosentan in biological matrices.[3] The use of a deuterated internal standard like this compound allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise measurements.

Data Presentation: Isotopic Purity and Chemical Purity

The isotopic purity of this compound is a critical parameter that defines its suitability as an internal standard. It is typically determined by mass spectrometry, which can resolve the different isotopologues (d0, d1, d2, d3, and d4). The labeling efficiency refers to the percentage of the deuterated species (d4) in the mixture.

Table 1: Representative Isotopic Distribution of this compound

| Isotopologue | Mass Shift (vs. d0) | Representative Abundance (%) |

| Bosentan-d0 | 0 | < 0.1 |

| Bosentan-d1 | +1 | < 0.5 |

| Bosentan-d2 | +2 | < 1.0 |

| Bosentan-d3 | +3 | < 2.0 |

| This compound | +4 | > 96.5 |

Note: This data is representative and may vary between different batches and suppliers. It is crucial to refer to the Certificate of Analysis for the specific lot being used.

Table 2: Chemical Purity of this compound

| Parameter | Specification |

| Chemical Purity (by HPLC) | > 95%[4] |

| Isotopic Enrichment | ≥ 99% (sum of d1-d4 forms) |

Experimental Protocols

The determination of isotopic purity and labeling efficiency of this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotopic Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general procedure for determining the isotopic distribution of this compound using high-resolution mass spectrometry.

Objective: To quantify the relative abundance of each isotopologue (d0-d4) of Bosentan.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source

Materials:

-

This compound sample

-

Bosentan (unlabeled) reference standard

-

HPLC-grade acetonitrile, methanol (B129727), and water

-

Formic acid

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to 1 µg/mL with 50:50 acetonitrile:water.

-

Prepare a similar concentration working solution of the unlabeled Bosentan reference standard.

-

-

LC Separation:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure the elution of Bosentan as a sharp peak.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full scan MS in high-resolution mode

-

Mass Range: m/z 500-600

-

Data Acquisition: Acquire data for both the unlabeled Bosentan and the this compound samples.

-

-

Data Analysis:

-

Extract the mass spectra for the chromatographic peaks of both unlabeled Bosentan and this compound.

-

For the unlabeled Bosentan, determine the natural isotopic abundance of the M+1, M+2, etc., peaks.

-

For the this compound sample, identify the ion cluster corresponding to the protonated molecules [M+H]+ for each isotopologue (d0 to d4).

-

Correct the observed intensities of the isotopologue peaks in the this compound spectrum for the natural isotopic contributions from the unlabeled compound.

-

Calculate the relative abundance of each isotopologue by normalizing the corrected peak intensities to the total intensity of the cluster.

-

Labeling Efficiency Determination by Proton Nuclear Magnetic Resonance (¹H-NMR)

This protocol describes the use of ¹H-NMR to determine the percentage of residual, non-deuterated Bosentan, which provides an indication of the labeling efficiency.

Objective: To quantify the amount of residual protons at the deuterated positions.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard with a known concentration (optional, for quantitative NMR)

Procedure:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a known volume of deuterated solvent.

-

If performing qNMR, add a known amount of an internal standard.

-

-

NMR Data Acquisition:

-

Acquire a ¹H-NMR spectrum of the sample.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the small signals of residual protons.

-

-

Data Analysis:

-

Process the NMR spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate the signals corresponding to the protons at the non-deuterated positions of the Bosentan molecule.

-

Identify and integrate any residual signals corresponding to the protons at the positions intended for deuteration on the hydroxyethoxy side chain.

-

Calculate the percentage of non-deuterated material by comparing the integral of the residual proton signals to the integrals of the protons at the non-deuterated positions. The labeling efficiency is then calculated as 100% minus the percentage of non-deuterated material.

-

Visualizations

Bosentan Mechanism of Action

Bosentan exerts its therapeutic effect by blocking the binding of endothelin-1 (ET-1) to its receptors, ET-A and ET-B, on vascular smooth muscle and endothelial cells. This dual antagonism prevents vasoconstriction and smooth muscle cell proliferation.

Caption: Bosentan's dual antagonism of ET-A and ET-B receptors.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the logical flow of the experimental process for determining the isotopic purity of this compound.

References

Methodological & Application

Application Note: Quantification of Bosentan in Human Plasma using Bosentan-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Bosentan in human plasma. Bosentan-d4, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for reliable analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of Bosentan.

Introduction

Bosentan is a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1][2][3] By blocking both endothelin-A (ET-A) and endothelin-B (ET-B) receptors, Bosentan prevents the vasoconstrictive and proliferative effects of endothelin-1, leading to a reduction in pulmonary vascular resistance.[1][2] Accurate quantification of Bosentan in biological matrices is crucial for clinical and pharmacological research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby improving the overall reliability of the method.

Signaling Pathway of Bosentan

Caption: Mechanism of action of Bosentan.

Experimental Protocol

This protocol is a representative method synthesized from established procedures for the quantification of Bosentan in human plasma.

Materials and Reagents

-

Bosentan reference standard

-

This compound internal standard

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Stock and Working Solutions

-

Bosentan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Bosentan reference standard in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Bosentan stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of this compound by diluting the stock solution in the same solvent.

Sample Preparation

Caption: Workflow for plasma sample preparation.

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | |

| Column | C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water with 5 mM Ammonium Acetate |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (50:50, v/v) with 5 mM Ammonium Acetate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Bosentan: m/z 551.9 → 201.9This compound: m/z 555.9 → 201.9 (representative) |

| Dwell Time | 100 ms |

| Collision Energy (CE) | Optimized for the specific instrument |

| Source Temperature | 500 °C |

Method Validation Summary

The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for Bosentan using this compound as an internal standard, based on data reported in the literature.

Linearity and Range

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Bosentan | 0.5 - 2000 | > 0.997 |

Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low | 1.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Medium | 150 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High | 1500 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Recovery and Matrix Effect

| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) |

| Bosentan | Low | > 85 | 90 - 110 |

| High | > 85 | 90 - 110 |

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of Bosentan in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for a variety of research applications in the field of drug development and clinical pharmacology.

References

Application Notes and Protocols for Bosentan Quantification Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bosentan (B193191) is a dual endothelin receptor antagonist utilized in the treatment of pulmonary arterial hypertension. Accurate and reliable quantification of Bosentan in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Effective sample preparation is a critical prerequisite for achieving high-quality data in chromatographic analysis, as it aims to remove interfering substances, concentrate the analyte of interest, and ensure compatibility with the analytical instrument. This document provides detailed application notes and protocols for the most common sample preparation techniques for Bosentan quantification: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Data Presentation: Comparison of Sample Preparation Techniques

The selection of an appropriate sample preparation technique depends on various factors, including the desired level of sample cleanup, sensitivity, throughput, and available resources. The following table summarizes the quantitative performance characteristics of PPT, LLE, and SPE for Bosentan quantification based on published literature.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Extraction Recovery | Generally lower and more variable | 106.2%[1] | >94%[2][3] |

| Matrix Effect | High potential for ion suppression/enhancement | Moderate | Minimal (<1.2% CV)[2][3] |

| Limit of Quantification (LOQ) | Typically higher due to matrix effects | 0.07 mg/L | 0.4 ng/mL |

| Linearity Range | Method-dependent | 1.0 - 5.0 µg/mL | 0.4 - 1600 ng/mL |

| Throughput | High | Moderate | Moderate to High (automatable) |

| Cost | Low | Low to Moderate | High |

| Solvent Consumption | Low | High | Low to Moderate |

| Selectivity | Low | Moderate | High |

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing proteins from biological samples, making it suitable for high-throughput screening. However, it offers limited cleanup, potentially leading to significant matrix effects.

Materials:

-

Biological matrix (e.g., plasma, serum)

-

Precipitating solvent (e.g., acetonitrile (B52724), methanol)

-

Vortex mixer

-

Centrifuge

-

Micropipettes and tips

-

Collection tubes or 96-well plates

Protocol:

-

Pipette 100 µL of the biological sample into a microcentrifuge tube.

-

Add 300 µL of cold acetonitrile (or other suitable organic solvent) to the sample. The 1:3 sample-to-solvent ratio is a common starting point and can be optimized.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the analyte and transfer it to a clean tube or well for analysis.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a mobile phase-compatible solvent if further concentration is needed.

References

- 1. Spectroscopic analysis of bosentan in biological samples after a liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of an SPE-LC-MS/MS method for simultaneous quantification of bosentan and its active metabolite hydroxybosentan in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

Application Note and Protocol: Liquid-Liquid Extraction of Bosentan from Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bosentan (B193191) is a dual endothelin receptor antagonist utilized in the treatment of pulmonary artery hypertension.[1] Accurate quantification of Bosentan in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[2] Liquid-liquid extraction (LLE) is a robust and widely used sample preparation technique for the extraction of drugs like Bosentan from complex biological samples such as plasma and blood.[1][3] This method offers high recovery and clean extracts by partitioning the analyte of interest between an aqueous sample and an immiscible organic solvent. This application note provides a detailed protocol for the liquid-liquid extraction of Bosentan from biological matrices, along with comparative data from various validated methods.

Principle of Liquid-Liquid Extraction

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. Bosentan, being a moderately lipophilic compound, can be efficiently extracted from the aqueous biological matrix into an organic solvent. The choice of solvent, pH of the aqueous phase, and the ratio of solvent to sample volume are critical parameters that influence the extraction efficiency.

Caption: Principle of Liquid-Liquid Extraction for Bosentan.

Experimental Protocols

This section details a general and a specific liquid-liquid extraction protocol for Bosentan from plasma, synthesized from multiple validated methods.

General Protocol:

-

Sample Preparation: Thaw frozen biological samples (e.g., plasma, serum) to room temperature. Vortex the samples to ensure homogeneity.

-

Internal Standard Spiking: Add a known concentration of an appropriate internal standard (IS), such as Losartan, to all samples, calibration standards, and quality control samples.[4]

-

Protein Precipitation (Optional but Recommended): For plasma or serum samples, an initial protein precipitation step can improve extraction efficiency and cleanliness of the extract. Add a precipitating agent like acetonitrile.

-

Liquid-Liquid Extraction:

-

Add a specific volume of an immiscible organic solvent (e.g., ethyl acetate (B1210297), chloroform) to the sample.

-

Vortex or shake the mixture vigorously for a specified time (e.g., 10-15 minutes) to ensure thorough mixing and facilitate the transfer of Bosentan into the organic phase.

-

-

Phase Separation: Centrifuge the mixture at a high speed (e.g., 3000-5000 rpm) for a sufficient duration (e.g., 5-20 minutes) to achieve complete separation of the aqueous and organic layers.

-

Collection of Organic Layer: Carefully aspirate the supernatant (organic layer) containing Bosentan and transfer it to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.

-

Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase used for the analytical method (e.g., HPLC analysis) and vortex to dissolve the analyte completely.

-

Analysis: Inject the reconstituted sample into the analytical instrument (e.g., HPLC-UV, LC-MS/MS) for quantification.

Specific Protocol (using Ethyl Acetate):

This protocol is based on a validated HPLC method for the determination of Bosentan in rat plasma.

-

Pipette 0.25 mL of plasma into a centrifuge tube.

-

Add 3 mL of ethyl acetate to the centrifuge tube.

-

Vortex the mixture for 15 minutes.

-

Centrifuge the sample for 20 minutes to separate the layers.

-

Transfer the supernatant (ethyl acetate layer) to a clean tube.

-

Evaporate the ethyl acetate to dryness.

-

Reconstitute the residue with the mobile phase (e.g., a mixture of methanol (B129727) and water).

-

Inject an aliquot of the reconstituted sample for HPLC analysis.

Data Presentation

The following table summarizes quantitative data from various studies on the analysis of Bosentan using liquid-liquid extraction and other methods.

| Parameter | Method 1 | Method 2 (DLLME) | Method 3 | Method 4 |

| Biological Matrix | Rat Plasma | Spiked Serum, Urine | Male Rabbit Plasma | Human Plasma |

| Extraction Method | LLE (Ethyl Acetate) | DLLME (Chloroform) | Protein Precipitation | LLE |

| Internal Standard | Losartan | Not specified | Etodoloac | Losartan |

| Linearity Range | 250-750 ng/mL | 1.0–5.0 μg/mL | 0.1-5 µg/0.5mL | 150–2400 ng/ml |

| Correlation Coeff. (r²) | Not specified | > 0.998 | 0.9999 | 0.999 |

| Recovery (%) | > 80% | 106.2% | 98.5 - 99.8% | > 93% |

| Limit of Detection (LOD) | Not specified | 0.07 mg/L | 0.1 µg/0.5mL | 50 ng/ml |

| Limit of Quantification (LOQ) | Not specified | Not specified | Not specified | 300 ng/ml |

| Analytical Technique | HPLC | UV-Vis Spectroscopy | RP-HPLC | RP-HPLC |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the liquid-liquid extraction workflow for Bosentan analysis.

Caption: LLE Workflow for Bosentan from Biological Samples.

References

- 1. HPLC method development for quantifying bosentan in rat plasma [wisdomlib.org]

- 2. Simple Determination of Bosentan in Plasma Samples by Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dried Blood Spot Technique for the Monitoring of Ambrisentan, Bosentan, Sildenafil, and Tadalafil in Patients with Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

Chromatographic Conditions for the Separation of Bosentan: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of Bosentan. The methods outlined are suitable for the analysis of Bosentan in bulk drug substances, pharmaceutical formulations, and biological matrices.

Introduction

Bosentan is a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension.[1] Accurate and reliable analytical methods are crucial for its quantification in various samples to ensure quality control, support pharmacokinetic studies, and monitor therapeutic drug levels. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for the analysis of Bosentan.[2][3][4] This document summarizes validated chromatographic methods and provides detailed protocols for their implementation.

Chromatographic Methods for Bosentan Analysis

A variety of reversed-phase HPLC (RP-HPLC) and UPLC methods have been developed and validated for the determination of Bosentan. The selection of the method depends on the sample matrix, desired sensitivity, and the purpose of the analysis (e.g., routine quality control, stability testing, or bioanalysis).

Data Summary

The following tables summarize the key chromatographic parameters from various validated methods for Bosentan analysis.

Table 1: Chromatographic Conditions for Bosentan in Pharmaceutical Formulations

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Stationary Phase | Inertsil C18 (250 x 4.6 mm, 3.5 µm)[1] | C18 Column | Agilent XDB C18 (150 x 4.6 mm, 5 µm) | Inertsil C8 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Mixed phosphate (B84403) buffer (pH 6.8): Acetonitrile (B52724) (55:45 v/v) | Acetonitrile: 10 mM Ammonium acetate (B1210297) (pH 4.5) (70:30 v/v) | Methanol (B129727):Acetonitrile:Water (20:50:30 v/v/v) | Acetate buffer (pH 5.5): Acetonitrile (20:80 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |